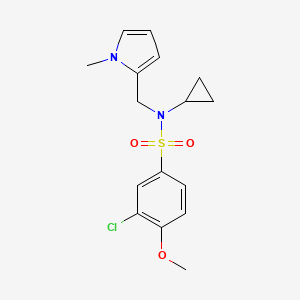

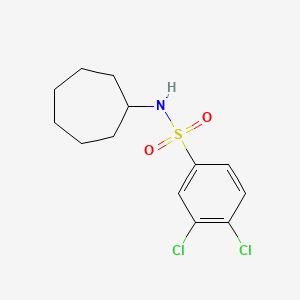

3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

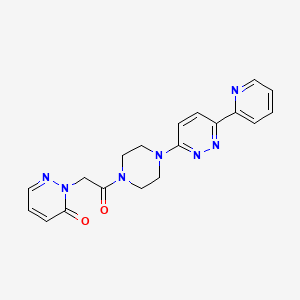

Descripción general

Descripción

Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the chloro group might be replaced in a nucleophilic substitution reaction, or the compound might participate in a Suzuki–Miyaura cross-coupling reaction due to the presence of the boronic ester .Aplicaciones Científicas De Investigación

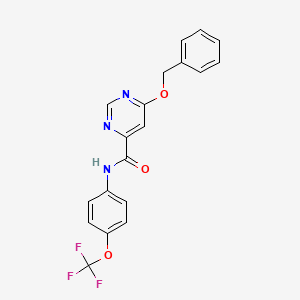

Herbicide Metabolism and Selectivity

Benzenesulfonamide derivatives, such as chlorsulfuron, have been extensively studied for their herbicidal properties. Research demonstrates their selectivity for cereals, attributed to the ability of crop plants to metabolize these herbicides into inactive products. This metabolism involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, a process not found in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Herbicide Mode of Action

The mode of action of chlorsulfuron has been identified as inhibiting plant cell division within hours of application, significantly reducing plant growth without affecting other plant physiological processes such as photosynthesis, respiration, or protein synthesis (Ray, 1982).

Photodynamic Therapy for Cancer

New benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment for cancer. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement Properties

Research into benzenesulfonamide derivatives has also extended into neuropharmacology, with compounds like SB-399885 showing potential as cognitive enhancers. This compound has been found to be a potent and selective antagonist of the 5-HT6 receptor, with studies demonstrating its ability to improve cognitive deficits in animal models, likely through enhancements of cholinergic function (Hirst et al., 2006).

Structural Studies and Nonlinear Optics

Benzenesulfonamide derivatives have been prepared and studied for their structural properties and potential applications in nonlinear optics. These studies have shown that certain derivatives crystallize into noncentrosymmetric structures, which are valuable for second-order nonlinear optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).

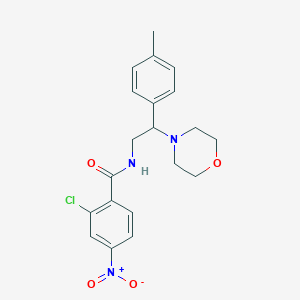

Mecanismo De Acción

- The primary target of this compound is crucial for understanding its effects. Unfortunately, specific information about the exact target of this compound is not readily available in the sources I’ve accessed .

Target of Action

Pharmacokinetics

Propiedades

IUPAC Name |

3-chloro-N-cyclopropyl-4-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-18-9-3-4-13(18)11-19(12-5-6-12)23(20,21)14-7-8-16(22-2)15(17)10-14/h3-4,7-10,12H,5-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIWIQBORGNLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide](/img/structure/B2694623.png)

![2,2-Bis(bromomethyl)spiro[3.3]heptane](/img/structure/B2694634.png)

![3-(furan-2-yl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2694636.png)

![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2694639.png)

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2694642.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid](/img/structure/B2694643.png)